molecular formula C32H40O8 B1244928 Achyrofuran

Achyrofuran

Cat. No.: B1244928
M. Wt: 552.7 g/mol
InChI Key: WXPMFVVMYYHSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achyrofuran is a dibenzofuran-derived natural product isolated from Achyrocline satureioides, a plant traditionally used in South America for its antihyperglycemic properties . Structurally, it features a dibenzofuran core with key substituents, including α-methylbutyryl chains and carbonyl moieties at positions C1 and C1' . These functional groups are critical for its biological activities, which span:

  • Anti-diabetic activity: this compound acts as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, with IC50 values comparable to adenosine monophosphate (AMP), the endogenous inhibitor .
  • Antimicrobial activity: It exhibits potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) at nanomolar concentrations by compromising membrane permeability without inducing lysis .

Scientific Research Applications

Pharmacological Properties

1. Antihyperglycemic Activity
Achyrofuran has been identified as a potent antihyperglycemic agent. In studies involving the db/db mouse model, it was shown to significantly lower blood glucose levels when administered at a dose of 20 mg/kg. This effect suggests potential applications in managing type 2 diabetes mellitus .

2. Anticancer Potential
Research indicates that compounds within the dibenzofuran class, including this compound, may exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This aspect positions this compound as a candidate for further exploration in cancer therapeutics .

3. Antimicrobial Activity
this compound has demonstrated antimicrobial effects against several pathogenic bacteria and fungi. Its efficacy in inhibiting microbial growth suggests applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Case Studies

Study Objective Findings Implications
Study on Antihyperglycemic Effects (2002)Evaluate the blood glucose-lowering effects of this compoundThis compound significantly reduced blood glucose levels in db/db miceSupports potential use in diabetes management
Anticancer Activity Assessment (2008)Investigate the anticancer properties of dibenzofuransInduced apoptosis in cancer cell lines with minimal toxicity to normal cellsSuggests development of new cancer therapies
Antimicrobial Efficacy Study (2024)Test antimicrobial activity against various pathogensThis compound showed significant inhibition of bacterial and fungal growthPotential for new antimicrobial drug development

Traditional Uses and Ethnopharmacology

In traditional medicine, Achyrocline satureioides has been utilized for its anti-inflammatory and analgesic properties. The ethnopharmacological relevance of this compound stems from its roots in indigenous practices where it is used to treat ailments such as fever, pain, and digestive issues. This historical context enhances its credibility as a subject for modern pharmacological research .

Future Research Directions

The promising pharmacological profile of this compound warrants further investigation into its mechanisms of action, optimal dosing regimens, and potential side effects. Future studies should focus on:

  • Clinical Trials : Conducting human clinical trials to validate its efficacy and safety in treating diabetes and cancer.
  • Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its biological effects.
  • Formulation Development : Exploring various formulations (e.g., extracts, isolated compounds) to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Usnic Acid (Dibenzofuran Derivative)

  • Structure : A tricyclic dibenzofuran lacking the α-methylbutyryl chains and C1/C1' carbonyls present in achyrofuran .
  • Activity : Binds to the FBPase allosteric site but shows significantly weaker inhibition (IC50 = 371–930 μM vs. 1.5–8.1 μM for this compound analogs) due to the absence of critical substituents .
  • Mechanism: Limited hydrogen bonding and hydrophobic interactions compared to this compound analogs .

Compound 14 (Dibenzofuran Scaffold)

  • Structure : A simplified dibenzofuran without carbonyl or α-methylbutyryl groups.
  • Activity: No FBPase inhibition, confirming the necessity of this compound’s functional moieties for enzyme interaction .

MC21-A (Membrane-Targeting Antibiotic)

  • Structure : A cyclic peptide unrelated to dibenzofurans.
  • Activity: Shares a membrane-disruptive mechanism with this compound but causes bacteriolysis, unlike this compound’s non-lytic action .

Functional Analogs

AMP (Natural Allosteric FBPase Inhibitor)

  • Activity : Inhibits FBPase with IC50 = 1.3–9.7 μM, comparable to this compound analogs (1.5–8.1 μM). Both compete for the same allosteric binding site, as shown by fluorescence competition assays .
  • Advantage of this compound : Improved solubility and synthetic accessibility over AMP derivatives .

Key Data Tables

Table 1: FBPase Inhibition Profiles

Compound IC50 (Pig Kidney FBPase) IC50 (Human Liver FBPase) Binding Site
This compound (2) 1.5 μM 8.1 μM Allosteric
AMP 1.3 μM 9.7 μM Allosteric
Usnic Acid 930 μM 371 μM Allosteric
Compound 15 1.5 μM 8.1 μM Allosteric

Table 2: Structural Features and Activity Correlation

Compound Dibenzofuran Core C1/C1' Carbonyls α-Methylbutyryl Chains FBPase Inhibition
This compound Yes Yes Yes High
Usnic Acid Yes No No Low
Compound 14 Yes No No None

Research Implications

This compound’s dual bioactivity and structural versatility position it as a unique scaffold for drug development. Its synthetic analogs (e.g., 15 and 16) offer enhanced potency and drug-like properties compared to natural derivatives like usnic acid. Furthermore, its non-lytic antibacterial mechanism provides a novel approach to combatting MRSA without inducing resistance-associated stress responses . Future studies should explore hybrid molecules combining this compound’s FBPase inhibitory core with membrane-targeting groups to amplify therapeutic efficacy.

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

2-methyl-1-[1,3,7,9-tetrahydroxy-4-(2-hydroxy-3-methylbut-3-enyl)-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)dibenzofuran-2-yl]butan-1-one

InChI

InChI=1S/C32H40O8/c1-9-16(7)25(34)23-29(38)19(13-20(33)15(5)6)31-22(30(23)39)21-27(36)18(12-11-14(3)4)28(37)24(32(21)40-31)26(35)17(8)10-2/h11,16-17,20,33,36-39H,5,9-10,12-13H2,1-4,6-8H3

InChI Key

WXPMFVVMYYHSEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C(C2=C(C(=C1O)CC(C(=C)C)O)OC3=C2C(=C(C(=C3C(=O)C(C)CC)O)CC=C(C)C)O)O

Synonyms

achyrofuran

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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